N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via an ethyl carboxamide chain to a substituted pyrazole ring. The pyrazole moiety is further functionalized with 3,5-dimethyl groups and a thiophen-2-yl substituent.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-18(16-4-3-9-25-16)13(2)23(22-12)8-7-20-19(24)14-5-6-15-17(10-14)26-11-21-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAJNKBICRMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=C(C=C2)N=CS3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide, is a synthetic thiophene derivative. Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. .
Mode of Action
Thiophene derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. The compound’s interaction with its targets likely results in changes that contribute to these therapeutic effects.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The following sections will explore its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
- Thiophene Substitution : The thiophene moiety is introduced through a coupling reaction using thiophene boronic acid and a halogenated pyrazole intermediate.
- Amidation : The final step involves amidation between the pyrazole-thiophene intermediate and benzo[d]thiazole-6-carboxylic acid derivatives in the presence of coupling agents like EDC or DIC.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds containing the pyrazole structure. In one study, derivatives similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. The compound demonstrated significant activity with an effective dose (ED50) lower than that of standard drugs like sodium valproate, indicating a promising protective index against seizures .
Anti-inflammatory Properties
The anti-inflammatory effects of benzothiazole derivatives have also been documented. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory diseases .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Specifically, compounds with the benzothiazole scaffold have shown activity against several cancer types, including breast and lung cancers .
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- GABAergic System Modulation : The compound may enhance GABAergic neurotransmission, contributing to its anticonvulsant effects .
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or cancer progression by binding to active sites or altering enzyme conformation .
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticonvulsant | Modulation of GABA receptors | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis |
Study 1: Anticonvulsant Evaluation
In a controlled study, several pyrazole derivatives were tested for anticonvulsant activity using both MES and pentylenetetrazol models. The compound demonstrated a significant reduction in seizure duration and frequency compared to controls, suggesting efficacy in seizure management .
Study 2: Anti-inflammatory Effects
A series of benzothiazole derivatives were evaluated for their ability to inhibit TNF-alpha production in vitro. Results indicated that certain analogs significantly reduced cytokine levels, supporting their potential use in treating inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The target compound shares structural motifs with several classes of heterocycles:
- Thiophene-Pyrazole Derivatives : Compounds 4–7a-c from incorporate thiophene and pyrazole rings but differ in substituents. For example, Compound 4 (methyl ester) and Compound 6 (acetylated pyrazole) lack the ethyl-linked benzothiazole carboxamide, which may influence solubility and target binding .
- Benzothiazole Carboxamides : AMG517 and AMG628 () feature a benzo[d]thiazole carboxamide group linked to pyrimidine or piperazine moieties. These compounds are TRPV1 antagonists, highlighting the pharmacological relevance of the benzothiazole scaffold .
- Thiazolylmethylcarbamates : lists compounds with thiazole rings substituted with hydroperoxy or methyl groups, underscoring the versatility of thiazole-based structures in drug design .
Physical and Spectral Properties
Key data for selected analogues:
The higher melting points of Compounds 5 and 6 (210–212°C and 208–210°C) compared to Compound 4 (114–116°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding) due to additional amide groups . The absence of data for the target compound precludes direct comparisons but implies that its 3,5-dimethyl and thiophen-2-yl groups may enhance thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
